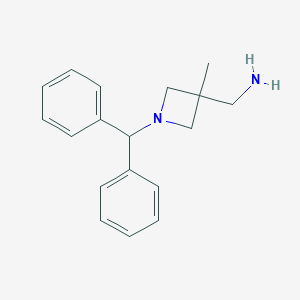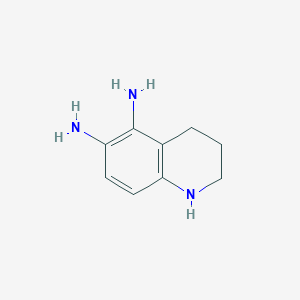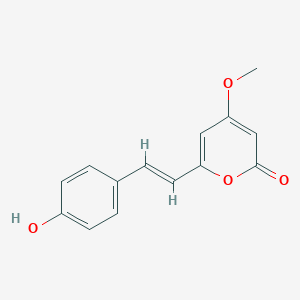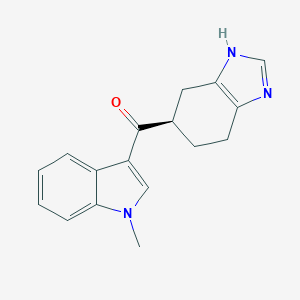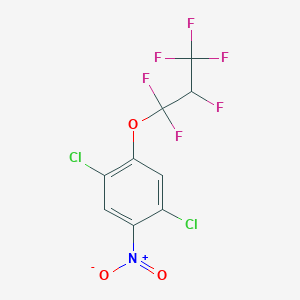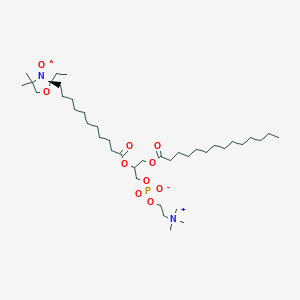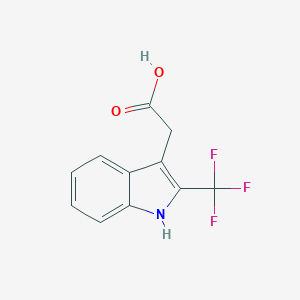
N-Acetyl-4-deoxy-4-acetamidoneuraminic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sialic acids are a family of acidic sugars that are commonly found at the end of glycan chains on cell surfaces and secreted glycoproteins. Neu5Ac is the most abundant sialic acid in mammals, and it is synthesized from UDP-GlcNAc by a series of enzymatic reactions. Neu5Ac is involved in various biological processes, including cell adhesion, signaling, and immune system regulation. It has been found to be associated with many diseases, such as cancer, inflammation, and viral infections.
作用机制
Neu5Ac acts as a ligand for many cell surface receptors, including siglecs, selectins, and galectins. It also plays a role in the regulation of immune responses by modulating the activity of immune cells. In addition, Neu5Ac can be cleaved from glycoproteins and glycolipids by sialidases, which are enzymes that catalyze the hydrolysis of sialic acids. This cleavage can modulate the activity of the associated proteins and affect cell signaling pathways.
Biochemical and physiological effects:
Neu5Ac has been found to have various biochemical and physiological effects. It has been shown to modulate cell adhesion, migration, and invasion. In addition, Neu5Ac has been found to regulate immune responses by modulating the activity of immune cells. Furthermore, Neu5Ac has been found to be involved in the regulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
实验室实验的优点和局限性
Neu5Ac has many advantages for lab experiments, including its abundance in mammalian cells and tissues, its well-characterized biosynthetic pathway, and its involvement in various biological processes. However, there are also some limitations to using Neu5Ac in lab experiments, including its instability in solution and its susceptibility to cleavage by sialidases.
未来方向
There are many future directions for research on Neu5Ac. One direction is the development of new drugs that target Neu5Ac and its associated signaling pathways. Another direction is the investigation of the role of Neu5Ac in various diseases, such as cancer, inflammation, and viral infections. Furthermore, there is a need for the development of new methods for the synthesis and detection of Neu5Ac, as well as the investigation of its interactions with other molecules in biological systems.
In conclusion, Neu5Ac is a sialic acid that plays a crucial role in various biological processes. It is involved in cell adhesion, signaling, and immune system regulation, and it has been found to be associated with many diseases. Neu5Ac has many advantages for lab experiments, but there are also some limitations to its use. There are many future directions for research on Neu5Ac, including the development of new drugs and the investigation of its role in disease.
合成方法
The synthesis of Neu5Ac involves a series of enzymatic reactions that occur in the cytoplasm and Golgi apparatus of cells. The first step is the conversion of UDP-GlcNAc to UDP-Neu5Ac by the enzyme UDP-GlcNAc 2-epimerase. The second step is the conversion of UDP-Neu5Ac to CMP-Neu5Ac by the enzyme CMP-Neu5Ac synthase. Finally, the CMP-Neu5Ac is transported to the Golgi apparatus, where it is used to modify glycoproteins and glycolipids.
科学研究应用
Neu5Ac has been extensively studied in the field of glycobiology due to its important role in various biological processes. It has been found to be involved in cell adhesion, signaling, and immune system regulation. In addition, Neu5Ac has been found to be associated with many diseases, such as cancer, inflammation, and viral infections. Therefore, Neu5Ac has been used as a target for drug development and as a biomarker for disease diagnosis.
属性
CAS 编号 |
127099-59-6 |
|---|---|
产品名称 |
N-Acetyl-4-deoxy-4-acetamidoneuraminic acid |
分子式 |
C13H22N2O9 |
分子量 |
350.32 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-4,5-diacetamido-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O9/c1-5(17)14-7-3-13(23,12(21)22)24-11(9(7)15-6(2)18)10(20)8(19)4-16/h7-11,16,19-20,23H,3-4H2,1-2H3,(H,14,17)(H,15,18)(H,21,22)/t7-,8+,9+,10+,11+,13-/m0/s1 |
InChI 键 |
JXZIXEZQGBPRDS-GRRZBWEESA-N |
手性 SMILES |
CC(=O)N[C@H]1C[C@](O[C@H]([C@@H]1NC(=O)C)[C@@H]([C@@H](CO)O)O)(C(=O)O)O |
SMILES |
CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O |
规范 SMILES |
CC(=O)NC1CC(OC(C1NC(=O)C)C(C(CO)O)O)(C(=O)O)O |
其他 CAS 编号 |
127099-59-6 |
同义词 |
4-acetamido-4-deoxy-N-acetylneuraminic acid 4-ADANA N-acetyl-4-deoxy-4-acetamidoneuraminic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



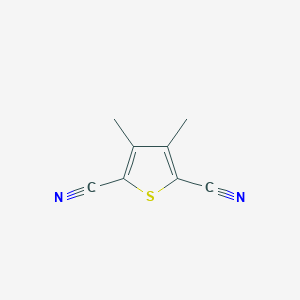
![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)
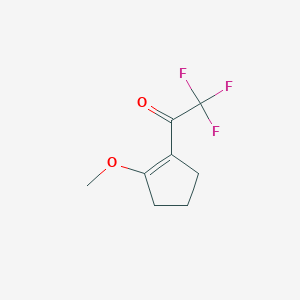

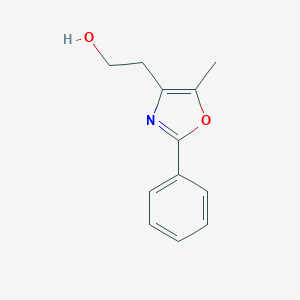
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
